Selective P-gp Inhibition vs. MRP1/BCRP
NSC23925 selectively reverses P-gp (MDR1)-mediated multidrug resistance while showing no inhibitory activity against MRP1 or BCRP-mediated resistance [1]. This contrasts with broader-spectrum MDR modulators like tariquidar, which at higher concentrations (1 µM) has been shown to inhibit ABCG2 (BCRP)-mediated resistance to camptothecins . In a panel of cell lines expressing P-gp, MRP1, or BCRP, NSC23925 restored drug sensitivity only in P-gp-expressing cells, confirming its high selectivity for P-gp over other ABC transporters [1].
| Evidence Dimension | Transporter Selectivity Profile |
|---|---|
| Target Compound Data | Selectively inhibits P-gp (MDR1) only; no inhibition of MRP1 or BCRP |
| Comparator Or Baseline | Tariquidar: Inhibits P-gp but also inhibits BCRP at 1 µM |
| Quantified Difference | Qualitative difference in selectivity profile; tariquidar exhibits off-target BCRP inhibition at higher concentrations, whereas NSC23925 remains selective for P-gp |
| Conditions | Panel of cancer cell lines expressing P-gp, MRP1, or BCRP; BCRP inhibition assessed via camptothecin resistance reversal |
Why This Matters
High selectivity for P-gp minimizes confounding off-target effects on other ABC transporters, ensuring that experimental outcomes are attributable solely to P-gp modulation.
- [1] Duan Z, Choy E, Hornicek FJ. NSC23925, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance. PLoS ONE. 2009;4(10):e7415. doi:10.1371/journal.pone.0007415 View Source
